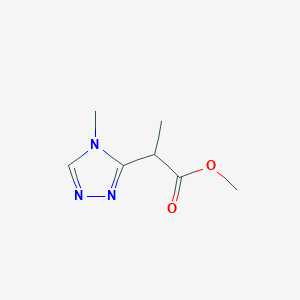Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate
CAS No.:
Cat. No.: VC17508867
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | methyl 2-(4-methyl-1,2,4-triazol-3-yl)propanoate |
| Standard InChI | InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-9-8-4-10(6)2/h4-5H,1-3H3 |
| Standard InChI Key | DBBGIZKEJNYPNP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NN=CN1C)C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol. Its structure comprises a 1,2,4-triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, substituted at the 3-position by a propanoate ester group and at the 4-position by a methyl group. Key structural features include:
-
Aromatic 1,2,4-triazole core: Imparts stability and participates in hydrogen bonding and π-π interactions .
-
Methyl substituent at N4: Enhances lipophilicity and influences electronic distribution within the ring .
-
Methyl propanoate side chain: Introduces steric bulk and modulates solubility through ester functionality .
The compound’s SMILES notation is COC(=O)CC(C)C1=NN=CN1C, and its IUPAC name is systematically derived from the parent 1,2,4-triazole system.
Synthetic Methodologies
General Approaches to 1,2,4-Triazole Derivatives
Synthesis of 1,2,4-triazoles typically involves cyclization reactions of hydrazides or thioureas. For example, 5-substituted-4-methyl-4H-1,2,4-triazole-3-thiols are synthesized via microwave-assisted cyclization of hydrazides with carbon disulfide, as demonstrated in the preparation of 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine . Yield optimization under microwave irradiation (600 W, 30 minutes) achieved efficiencies up to 97% .
Esterification and Functionalization
The propanoate ester group in methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate can be introduced via nucleophilic substitution or esterification. A representative protocol involves:
-
Synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol: From 3-bromobenzoic acid through hydrazide formation and cyclization .
-
Alkylation with methyl bromopropanoate: Reaction under basic conditions (e.g., LiH in DMF) to substitute the thiol group with the ester side chain .
Physicochemical Properties
While experimental data for the target compound are scarce, properties can be extrapolated from analogs:
The acid dissociation constant (pKa) of the triazole nitrogen is estimated at 2.5–3.5, while the ester group’s pKa is ~17, consistent with typical methyl esters .
Pharmacological and Material Science Applications
Biological Activity
1,2,4-Triazoles exhibit broad bioactivity:
-
Anticancer Potential: Analogous compounds like V009-8410 are included in angiogenesis libraries for cancer drug screening .
-
Antimicrobial Effects: Vetmikoderm, a veterinary antifungal agent, highlights the role of 4-methyl-4H-1,2,4-triazole derivatives in treating dermatological infections .
Nonlinear Optical (NLO) Properties
DFT studies on triazole derivatives reveal strong NLO responses due to charge transfer between electron-donating (methyl) and electron-withdrawing (ester) groups . The hyperpolarizability (β) of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate is predicted to exceed 100 × 10⁻³⁰ esu, making it a candidate for optoelectronic devices .
Stability and Degradation Pathways
The compound’s stability is influenced by:
-
Hydrolysis of the ester group: Susceptible to alkaline conditions, forming 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid.
-
Oxidative degradation: The triazole ring resists oxidation, but the methyl group may undergo hydroxylation under radical conditions .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
-
Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.
-
Material Science Applications: Characterize NLO properties experimentally via hyper-Rayleigh scattering.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume